

physical and chemical properties of 1-Butylnaphthalene

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Compound of Interest

Compound Name: 1-Butylnaphthalene

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1-Butylnaphthalene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical and chemical properties of **1-butylnaphthalene**. The information is curated for professionals in research, scientific, and drug development fields, offering a detailed overview of the compound's characteristics, supported by experimental data and methodologies.

Core Physical and Chemical Properties

1-Butylnaphthalene is an alkylated aromatic hydrocarbon with the chemical formula $C_{14}H_{16}$. It presents as a liquid at room temperature and possesses properties that are of interest in various chemical and industrial applications.

Identification and Nomenclature

Identifier	Value
IUPAC Name	1-butylnaphthalene
Synonyms	α -Butylnaphthalene, 1-Naphthyl-1-butane, 1-n-Butylnaphthalene
CAS Number	1634-09-9
Molecular Formula	C ₁₄ H ₁₆
Molecular Weight	184.28 g/mol [1]
InChI Key	URGSMJLDEFDWNX-UHFFFAOYSA-N[2]
SMILES	<chem>CCCC1=CC=CC2=CC=CC=C21</chem>

Physical Properties

The physical characteristics of **1-butylnaphthalene** are summarized in the table below. These properties are crucial for its handling, application, and in the design of processes where it is used.

Property	Value	Conditions
Physical State	Liquid	Room Temperature
Melting Point	-20 °C	
Boiling Point	289 °C	At 760 mmHg
Density	0.966 g/cm ³	At 20 °C
Refractive Index	1.583	At 20 °C
Surface Tension	35.67 dyn/cm	
Dipole Moment	0.69 D	

Experimental Protocols

Detailed methodologies are essential for the accurate determination of physical and chemical properties. The following sections outline the standard experimental protocols for key properties of **1-butylⁿaphthalene**.

Determination of Density by Bingham Pycnometer (ASTM D1217)

The density of **1-butylⁿaphthalene** can be accurately determined using a Bingham pycnometer, following a procedure based on the ASTM D1217 standard.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Methodology:

- **Cleaning and Calibration:** The pycnometer is thoroughly cleaned with a suitable solvent (e.g., acetone) and dried. It is then calibrated by filling with distilled water of a known temperature and weighing to determine the exact volume.
- **Sample Preparation:** The **1-butylⁿaphthalene** sample is brought to the desired temperature (e.g., 20 °C) in a constant-temperature bath.
- **Measurement:** The pycnometer is filled with the temperature-equilibrated **1-butylⁿaphthalene** sample, ensuring no air bubbles are trapped. The filled pycnometer is then weighed.
- **Calculation:** The density is calculated by dividing the mass of the **1-butylⁿaphthalene** sample by the calibrated volume of the pycnometer.

Determination of Refractive Index (ASTM D1218)

The refractive index of **1-butylⁿaphthalene**, a measure of how light propagates through it, is determined using a refractometer according to ASTM D1218.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Methodology:

- **Instrument Calibration:** The refractometer is calibrated using a standard liquid with a known refractive index at a specific temperature.

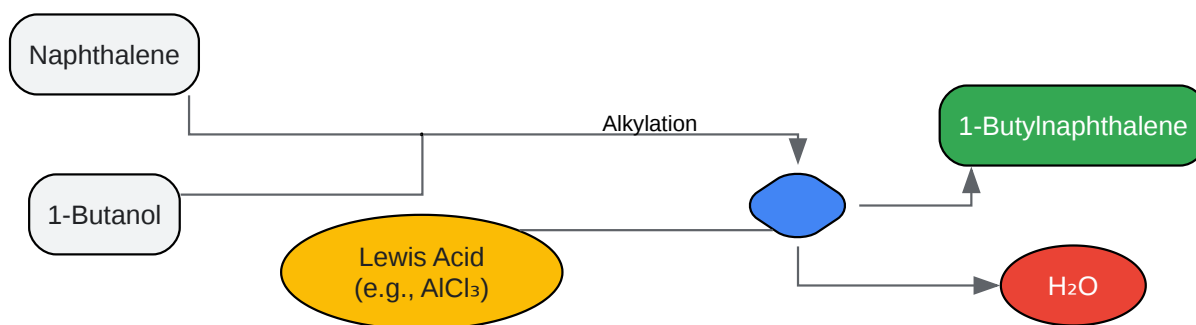
- Sample Application: A few drops of the **1-butylnaphthalene** sample are placed on the prism of the refractometer.
- Temperature Control: The temperature of the prism is maintained at a constant, specified value (e.g., 20 °C) using a circulating water bath.
- Reading: The refractive index is read from the instrument's scale or digital display.

Chemical Properties and Reactivity

Synthesis of 1-Butylnaphthalene via Friedel-Crafts Alkylation

A common method for the synthesis of **1-butylnaphthalene** is the Friedel-Crafts alkylation of naphthalene with an alkylating agent such as 1-butanol or a butyl halide in the presence of a Lewis acid catalyst.^{[13][14]}

Reaction Scheme:



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Caption: Synthesis of **1-Butylnaphthalene** via Friedel-Crafts Alkylation.

Experimental Protocol:

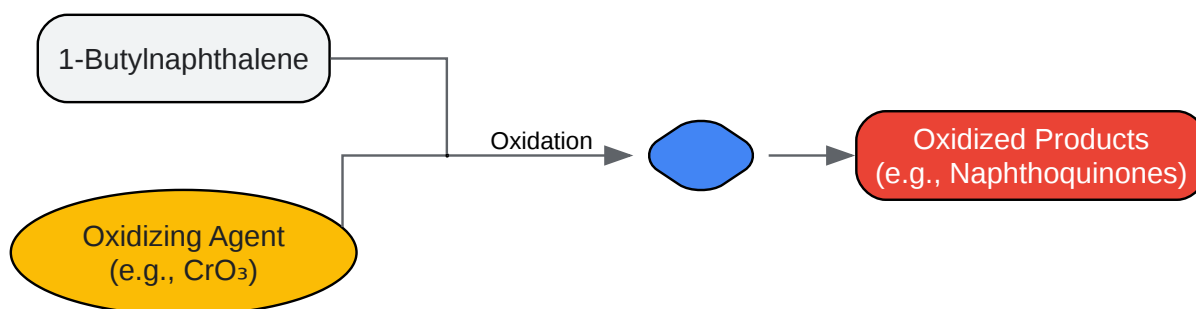
- Reactant Charging: Naphthalene is dissolved in a suitable solvent (e.g., carbon disulfide) in a reaction flask equipped with a stirrer and a reflux condenser.

- **Catalyst Addition:** A Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl_3), is slowly added to the mixture while cooling.
- **Alkylation:** 1-Butanol is added dropwise to the reaction mixture. The mixture is then refluxed for several hours.
- **Work-up:** The reaction mixture is cooled and then poured into a mixture of ice and hydrochloric acid to decompose the catalyst.
- **Purification:** The organic layer is separated, washed with water and a bicarbonate solution, dried over an anhydrous salt (e.g., MgSO_4), and the solvent is removed by distillation. The crude product is then purified by vacuum distillation.

Oxidation of 1-Butylnaphthalene

Alkylnaphthalenes, including **1-butylnaphthalene**, can undergo oxidation to form various oxygenated products. The oxidation can be initiated by oxidizing agents or through photooxidation.^{[15][16][17]} The products can include naphthoquinones and other derivatives.

Reaction Pathway:



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Caption: General Oxidation Pathway of **1-Butylnaphthalene**.

Spectroscopic Analysis

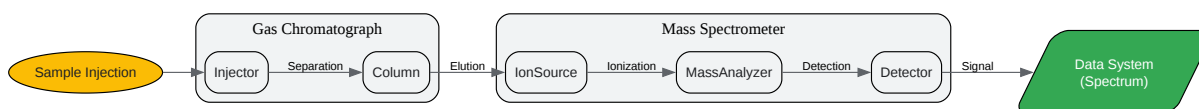
Spectroscopic techniques are vital for the structural elucidation and purity assessment of **1-butylnaphthalene**.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the components of a mixture. For **1-butylnaphthalene**, it can be used for purity analysis and to identify any isomers or impurities.

[18][19][20][21][22][23][24][25]

Experimental Workflow:



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Caption: Workflow for GC-MS Analysis.

Experimental Protocol:

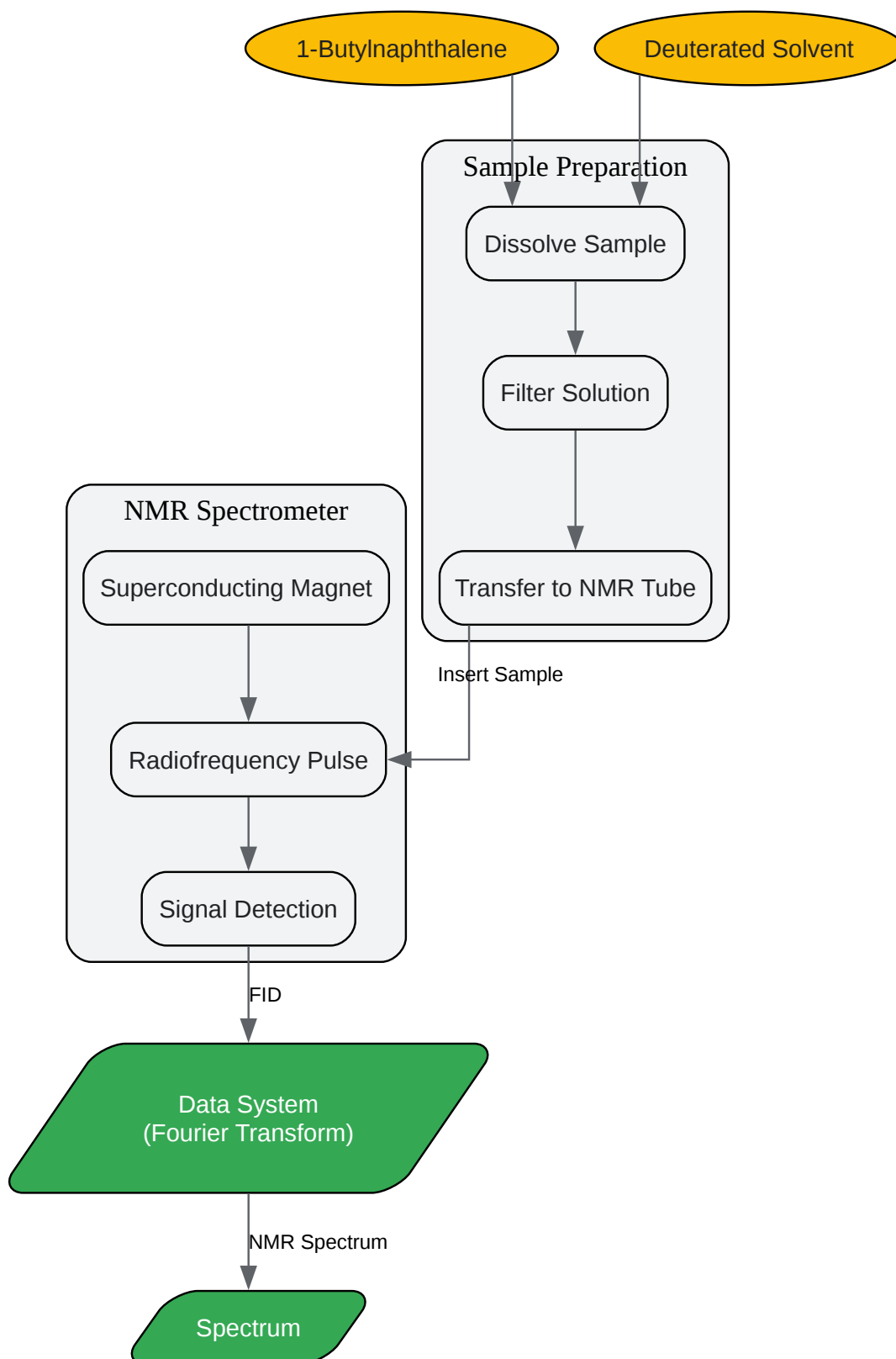
- **Sample Preparation:** A dilute solution of **1-butylnaphthalene** is prepared in a volatile organic solvent (e.g., hexane).
- **Injection:** A small volume (e.g., 1 μL) of the sample is injected into the gas chromatograph.
- **Separation:** The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on boiling point and polarity.
- **Detection:** The separated components are ionized and fragmented in the mass spectrometer, and the resulting ions are separated by their mass-to-charge ratio to produce a mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ^1H and ^{13}C NMR are used to confirm the structure of **1-butylnaphthalene**. [26]

[27][28]

Experimental Workflow:

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Caption: Workflow for NMR Spectroscopy.

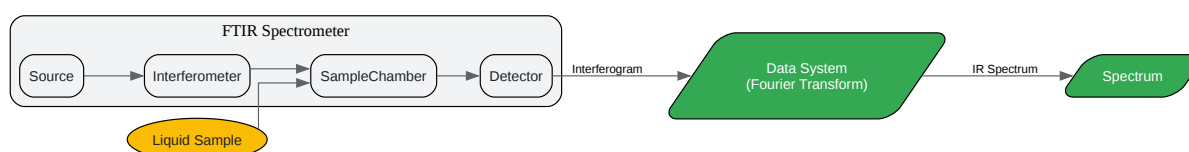
Experimental Protocol:

- Sample Preparation: Approximately 5-10 mg of **1-butylnaphthalene** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean NMR tube.
- Analysis: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
- Data Acquisition: A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.
- Data Processing: The FID is subjected to a Fourier transform to obtain the NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.^{[29][30][31][32][33]}

Experimental Workflow:



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Caption: Workflow for FTIR Spectroscopy.

Experimental Protocol:

- **Background Spectrum:** A background spectrum of the empty sample holder (e.g., salt plates or ATR crystal) is recorded.
- **Sample Preparation:** As **1-butyl-naphthalene** is a liquid, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr) or by placing a drop directly onto an Attenuated Total Reflectance (ATR) crystal.
- **Sample Spectrum:** The sample is placed in the spectrometer, and the infrared spectrum is recorded.
- **Data Analysis:** The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum. The characteristic absorption bands corresponding to the aromatic ring and alkyl chain vibrations are then identified.

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